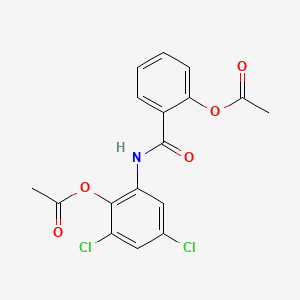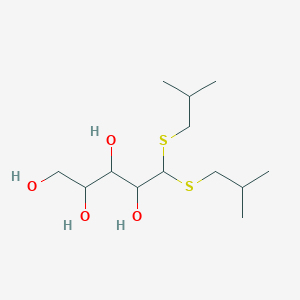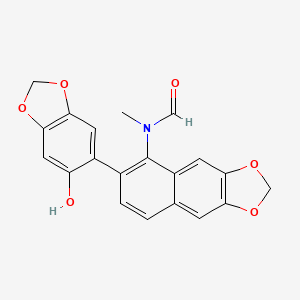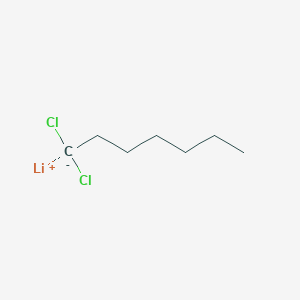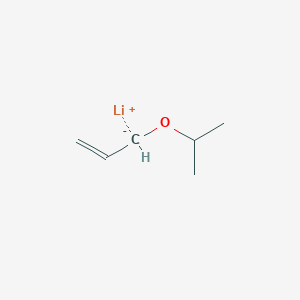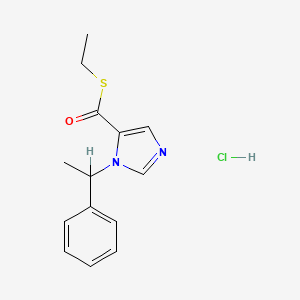![molecular formula C26H26 B14472169 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) CAS No. 69734-00-5](/img/structure/B14472169.png)
1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) is an organic compound with a complex structure characterized by the presence of phenylene and dimethylbenzene groups connected through ethene linkages
Méthodes De Préparation
The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) can be achieved through several synthetic routes. One common method involves the condensation reaction of 1,4-phenylenedi(ethene-2,1-diyl) with 2,5-dimethylbenzene under specific reaction conditions. This reaction typically requires a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product . Industrial production methods may involve mechanosynthesis, which allows for the efficient and scalable production of the compound .
Analyse Des Réactions Chimiques
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinones, while reduction reactions may produce dihydro derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may serve as a probe for studying molecular interactions and pathwaysAdditionally, in industry, it is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or alterations in gene expression .
Comparaison Avec Des Composés Similaires
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) can be compared with other similar compounds, such as 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dinitrobenzene) and 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3,5-bis(2-methyl-2-propanyl)benzene) . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) lies in its specific combination of phenylene and dimethylbenzene groups, which confer distinct reactivity and functionality.
Propriétés
Numéro CAS |
69734-00-5 |
|---|---|
Formule moléculaire |
C26H26 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
2-[2-[4-[2-(2,5-dimethylphenyl)ethenyl]phenyl]ethenyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C26H26/c1-19-5-7-21(3)25(17-19)15-13-23-9-11-24(12-10-23)14-16-26-18-20(2)6-8-22(26)4/h5-18H,1-4H3 |
Clé InChI |
CTFRTQUXFOLBCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C=CC2=CC=C(C=C2)C=CC3=C(C=CC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


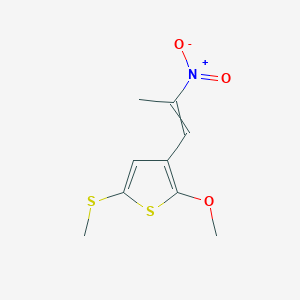
![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)
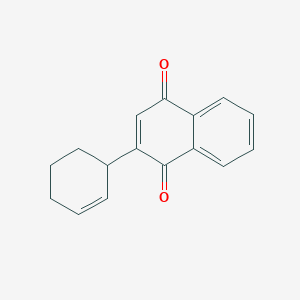
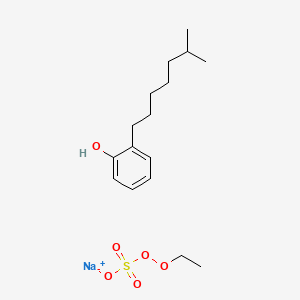
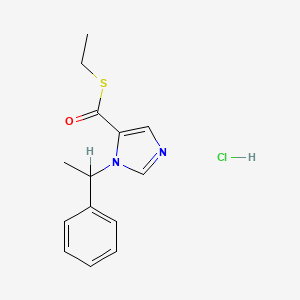

![2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate](/img/structure/B14472118.png)
